![molecular formula C12H15FN2 B6280692 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 169505-89-9](/img/no-structure.png)
1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine
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Overview
Description
The compound “1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine” is a fluorinated indole derivative. Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is unique due to the presence of fluorine atoms. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis
Fluorinated compounds are key building blocks of various drugs, such as antibiotic, antimalarial, antiinflammatory, asthma, antagonists, migraine, and central nervous system drugs . They are also used in imaging, medicine, and materials science . The chemical reactions involving these compounds are complex and often require specific conditions for successful synthesis .Physical And Chemical Properties Analysis
Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . These changes can significantly affect the physical and chemical properties of the fluorinated compounds, making them suitable for various applications in different fields .Mechanism of Action
The mechanism of action of fluorinated compounds often involves their interaction with specific biological targets. For example, a similar compound, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has been shown to exhibit potent cytotoxic activity against metastatic colorectal cancers by targeting microtubules .
Safety and Hazards
Future Directions
The future development trends of fluorinated compounds are promising. They are expected to find more applications in various fields due to their unique properties . There is also an urgent need to investigate potential chemotherapeutic agents for patients who have developed resistance to standard therapies . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method for the synthesis of fluorinated compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 6-fluoroindole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-fluoroindole", "2-methylpropan-2-amine", "Catalyst" ], "Reaction": [ "Step 1: 6-fluoroindole is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: 2-methylpropan-2-amine is added to the solution.", "Step 3: The reaction mixture is heated to reflux temperature and stirred for several hours in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration or extraction with a suitable solvent such as dichloromethane or ethyl acetate.", "Step 5: The product is purified by recrystallization or column chromatography to obtain 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine in high yield and purity." ] } | |
CAS RN |
169505-89-9 |
Product Name |
1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine |
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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